N-(4,4-difluorobutyl)benzamide
Description
N-(4,4-Difluorobutyl)benzamide is a fluorinated benzamide derivative characterized by a butyl chain substituted with two fluorine atoms at the 4-position and a benzamide moiety. Fluorinated alkyl groups are known to enhance metabolic stability and lipophilicity, making such compounds relevant in pharmaceutical and materials science research .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-(4,4-difluorobutyl)benzamide |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)7-4-8-14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |
InChI Key |
PWVLSCISJBALEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the direct condensation of benzoic acid with 4,4-difluorobutylamine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group or the difluorobutyl chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
N-(4,4-difluorobutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4,4-difluorobutyl)benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthesis, physical properties, and applications.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Substituents : Features a phenethyl group with 3,4-dimethoxy substituents.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Physical Properties : Melting point = 90°C, with NMR data confirming structure (Tables 1 and 2 in ).
N-(4,4-Difluorocycloheptyl)benzamide
- Substituents : Cycloheptyl ring with 4,4-difluoro substitution.
- Molecular Weight : 253.29 g/mol .
- Key Differences : The cycloheptyl group introduces steric bulk and rigidity, likely reducing conformational flexibility compared to the linear difluorobutyl chain. This could impact binding affinity in biological systems or crystallinity in material applications.
N-(sec-Butyl)benzamide
- Substituents : Branched sec-butyl group.
- Synthesis : Prepared via palladium-mediated reactions, achieving 97% enantiomeric excess (ee) using chiral sec-butylamine .
- Key Differences : Branching in the alkyl chain may alter pharmacokinetic properties (e.g., metabolic resistance) compared to linear chains. The absence of fluorine reduces lipophilicity.
N-(4,4’-Dinitro[1,1’-biphenyl]-2-yl)benzamide
- Substituents : Biphenyl system with nitro groups at 4,4’ positions.
- Molecular Formula : C₁₉H₁₃N₃O₅ .
- Contrasts with the moderate electron-withdrawing effect of fluorine in this compound.
Polymorphs of Fluorinated Benzamides
- Example : A trifluoromethyl-substituted benzamide with cyclo-propane rings ().
- Key Differences : Fluorine positioning (e.g., trifluoromethyl vs. difluorobutyl) influences polymorphism, which is critical in pharmaceutical formulations for solubility and bioavailability.
Critical Analysis of Substituent Effects
- Fluorine vs. Methoxy/Nitro : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups increase polarity, and nitro groups promote reactivity.
- Alkyl Chain Length/Branching : Linear chains (e.g., difluorobutyl) may improve membrane permeability compared to branched or cyclic analogs.
- Polymorphism: Fluorinated benzamides (e.g., ) demonstrate the importance of substituents in solid-state properties, a consideration absent in non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
